molecular formula C15H18N2O4S B7879819 4-{[ethyl(3-methylphenyl)amino]sulfonyl}-1-methyl-1H-pyrrole-2-carboxylic acid

4-{[ethyl(3-methylphenyl)amino]sulfonyl}-1-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B7879819
M. Wt: 322.4 g/mol
InChI Key: USSATQZFLVRAKL-UHFFFAOYSA-N
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Description

4-{[Ethyl(3-methylphenyl)amino]sulfonyl}-1-methyl-1H-pyrrole-2-carboxylic acid is a complex organic compound that features a pyrrole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[ethyl(3-methylphenyl)amino]sulfonyl}-1-methyl-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-2-pyrrolecarboxaldehyde with ethyl(3-methylphenyl)amine in the presence of a sulfonylating agent. The reaction conditions often require an acidic or basic catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-{[Ethyl(3-methylphenyl)amino]sulfonyl}-1-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are often employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

4-{[Ethyl(3-methylphenyl)amino]sulfonyl}-1-methyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{[ethyl(3-methylphenyl)amino]sulfonyl}-1-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The pyrrole ring and aromatic substituents may also contribute to the compound’s binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1H-pyrrole-2-carboxylic acid: Lacks the ethyl(3-methylphenyl)amino and sulfonyl groups, resulting in different chemical properties and reactivity.

    Ethyl(3-methylphenyl)amine: Contains the amino group but lacks the pyrrole ring and carboxylic acid functionality.

    Sulfonylated pyrroles: Compounds with similar sulfonyl groups but different substituents on the pyrrole ring.

Uniqueness

4-{[Ethyl(3-methylphenyl)amino]sulfonyl}-1-methyl-1H-pyrrole-2-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the sulfonyl and carboxylic acid groups allows for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

4-[ethyl-(3-methylphenyl)sulfamoyl]-1-methylpyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-4-17(12-7-5-6-11(2)8-12)22(20,21)13-9-14(15(18)19)16(3)10-13/h5-10H,4H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSATQZFLVRAKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C)S(=O)(=O)C2=CN(C(=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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